molecular formula C18H19NO B5514142 Methanone, phenyl[4-(1-piperidinyl)phenyl]- CAS No. 106947-61-9

Methanone, phenyl[4-(1-piperidinyl)phenyl]-

Cat. No.: B5514142
CAS No.: 106947-61-9
M. Wt: 265.3 g/mol
InChI Key: CSDZERXKCULLKS-UHFFFAOYSA-N
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Description

Methanone, phenyl[4-(1-piperidinyl)phenyl]- is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl[4-(1-piperidinyl)phenyl]- typically involves the reaction of 4-(1-piperidinyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Methanone, phenyl[4-(1-piperidinyl)phenyl]- involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[4-(1-piperidinyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, phenyl[4-(1-piperidinyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, phenyl[4-(1-piperidinyl)phenyl]- involves its interaction with various molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, phenyl[4-(1-piperidinyl)phenyl]- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-(4-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-12H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDZERXKCULLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349919
Record name Methanone, phenyl[4-(1-piperidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106947-61-9
Record name Methanone, phenyl[4-(1-piperidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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